1-Bromo-4-(chloromethyl)naphthalene is an organic compound characterized by its unique structure, which consists of a naphthalene core substituted with a bromine atom at the first position and a chloromethyl group at the fourth position. Its molecular formula is , and it has a molar mass of approximately 255.54 g/mol. This compound is recognized for its reactivity due to the presence of both bromine and chlorine substituents, making it a valuable intermediate in organic synthesis and medicinal chemistry applications.
1-Bromo-4-(chloromethyl)naphthalene is classified under halogenated aromatic compounds. It is primarily sourced through chemical synthesis methods, which involve the bromination and chloromethylation of naphthalene derivatives. The compound's CAS number is 6627-78-7, and it is often used in laboratory settings for various chemical reactions and studies.
The synthesis of 1-Bromo-4-(chloromethyl)naphthalene can be achieved through several methods:
The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reactant ratios, to optimize yield and minimize side reactions. For example, during bromination, maintaining a temperature range of 70-78 °C is crucial for achieving high yields of the desired bromo derivative.
1-Bromo-4-(chloromethyl)naphthalene features a naphthalene backbone with specific substituents that influence its chemical behavior:
The structure can be represented using various notations, including SMILES notation: C1=CC2=C(C=C1)C(=CC=C2Br)C(CCl)=C.
The compound exhibits significant reactivity due to the presence of halogen atoms, which can participate in nucleophilic substitution reactions or coupling reactions in various synthetic pathways.
1-Bromo-4-(chloromethyl)naphthalene can undergo several types of chemical reactions:
Reactions involving this compound often require specific catalysts or reaction conditions to ensure selectivity and yield. For instance, palladium-catalyzed cross-coupling reactions are common for utilizing bromo groups in synthesizing biaryl compounds.
The mechanism by which 1-Bromo-4-(chloromethyl)naphthalene reacts typically involves:
The reactivity patterns observed in these mechanisms are largely influenced by the electronic properties imparted by the halogen substituents and the stability of intermediates formed during these processes.
1-Bromo-4-(chloromethyl)naphthalene is classified as hazardous due to its potential toxicity upon exposure. It is a lachrymator and may cause severe skin burns and eye damage upon contact . Proper handling procedures should be followed when working with this compound in laboratory settings.
1-Bromo-4-(chloromethyl)naphthalene serves as an important intermediate in organic synthesis, particularly in:
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2